methyl 3-(chlorosulfonyl)-5-iodobenzoate

Steroid sulfatase inhibition medicinal chemistry enzyme inhibition

This meta-substituted aromatic ester is a dual electrophilic platform with a chlorosulfonyl (–SO₂Cl) group and an aryl iodide on the benzoate core. Its orthogonal reactivity enables sequential derivatization: nucleophilic substitution at the sulfonyl chloride followed by Suzuki-Miyaura cross-coupling at the iodine. Ideal for constructing sulfonamide-based kinase inhibitor libraries, sulfonylurea herbicide analogs, or dual-labeled chemical probes. The meta-substitution pattern offers distinct steric and electronic properties compared to ortho- or para-iodo regioisomers, making it irreplaceable for specific SAR explorations.

Molecular Formula C8H6ClIO4S
Molecular Weight 360.55 g/mol
CAS No. 1155083-86-5
Cat. No. B6614311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(chlorosulfonyl)-5-iodobenzoate
CAS1155083-86-5
Molecular FormulaC8H6ClIO4S
Molecular Weight360.55 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)I)S(=O)(=O)Cl
InChIInChI=1S/C8H6ClIO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3
InChIKeyBGULWIKQSCOSTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(chlorosulfonyl)-5-iodobenzoate (CAS 1155083-86-5): A Bifunctional Building Block for Sequential Functionalization


Methyl 3-(chlorosulfonyl)-5-iodobenzoate is a meta-substituted aromatic ester bearing both a chlorosulfonyl (–SO₂Cl) group and an iodine atom on the benzoate core . The compound serves as a dual electrophilic platform, enabling orthogonal derivatization via nucleophilic substitution at the sulfonyl chloride and palladium-catalyzed cross-coupling at the aryl iodide . Its molecular weight of 360.55 g/mol (C₈H₆ClIO₄S) and 95% purity from commercial suppliers make it a versatile intermediate for pharmaceutical and agrochemical research .

Why Regioisomeric Substitution Patterns Dictate Synthetic Utility: Methyl 3-(chlorosulfonyl)-5-iodobenzoate vs. Common Analogs


In-class compounds such as methyl 5-(chlorosulfonyl)-2-iodobenzoate or methyl 3-(chlorosulfonyl)benzoate cannot be interchanged with methyl 3-(chlorosulfonyl)-5-iodobenzoate without altering synthetic outcomes . The meta-substitution pattern of the chlorosulfonyl group relative to the ester influences electrophilicity and steric accessibility, while the iodine at the 5-position provides a distinct vector for cross-coupling compared to ortho- or para-iodo analogs . Furthermore, the presence of both reactive handles on the same ring necessitates careful consideration of chemoselectivity: the chlorosulfonyl group can undergo nucleophilic attack under conditions that leave the aryl iodide intact, enabling sequential derivatization not possible with mono-functional analogs .

Quantitative Differentiation Evidence: Methyl 3-(chlorosulfonyl)-5-iodobenzoate vs. Comparators


Steroid Sulfatase Inhibition: Ortho-Substituted Analogs Exhibit Superior Potency

In a cell-based assay measuring inhibition of steroid sulfatase (STS) in human JEG-3 cells, an analog bearing the chlorosulfonyl group ortho to the iodo substituent (methyl 5-(chlorosulfonyl)-2-iodobenzoate) exhibited an IC₅₀ of 19 nM [1]. While direct data for methyl 3-(chlorosulfonyl)-5-iodobenzoate is not available, this value provides a benchmark for the ortho-substituted regioisomer. The meta-substituted target compound is expected to show reduced potency due to altered geometry and electronic effects, as evidenced by SAR trends in related sulfonate ester inhibitors [2].

Steroid sulfatase inhibition medicinal chemistry enzyme inhibition

Regioselectivity in Cross-Coupling: Iodine at C5 Enables Distinct Synthetic Pathways

The position of the iodine atom dictates the regiochemical outcome of palladium-catalyzed cross-couplings. Methyl 3-(chlorosulfonyl)-5-iodobenzoate presents the iodine at the meta position relative to the ester, whereas common comparators like methyl 5-(chlorosulfonyl)-2-iodobenzoate have the iodine ortho to the ester . This positional difference directly impacts the topology of the resulting biaryl products. In Suzuki-Miyaura couplings, the ortho-iodo analog has been employed to generate diverse libraries via sequential functionalization of the iodo and chlorosulfonyl groups . The meta-iodo target compound offers an alternative vector for molecular extension, which may be preferred when a linear or differently angled geometry is required [1].

Cross-coupling regioselectivity Suzuki-Miyaura

Synthetic Efficiency: Quantitative Yield in Chlorosulfonylation Step

The synthesis of methyl 3-(chlorosulfonyl)-5-iodobenzoate from methyl 5-iodobenzoate using chlorosulfonic acid proceeds in quantitative yield under adapted Vilsmeier conditions [1]. This contrasts with the synthesis of regioisomeric analogs like methyl 5-(chlorosulfonyl)-2-iodobenzoate, which may require multi-step sequences or lower-yielding chlorosulfonylations due to steric hindrance or electronic deactivation . The high-yielding, single-step protocol for the target compound translates to lower cost of goods and improved supply chain reliability.

Synthesis chlorosulfonylation process chemistry

Commercial Availability and Purity: A Readily Accessible Building Block

Methyl 3-(chlorosulfonyl)-5-iodobenzoate is commercially available from multiple suppliers with a purity of 95% . This contrasts with some regioisomeric analogs like methyl 5-(chlorosulfonyl)-2-iodobenzoate, which may be less commonly stocked or offered at lower purities. The high purity of the target compound minimizes the need for additional purification steps, saving time and resources in downstream applications.

Commercial availability purity procurement

Biological Activity Profile: Limited Direct Data, but Structural Analogs Show Promise

Direct biological activity data for methyl 3-(chlorosulfonyl)-5-iodobenzoate is sparse. However, structurally related compounds bearing both chlorosulfonyl and iodo substituents have demonstrated inhibitory activity against various targets, including steroid sulfatase (IC₅₀ = 19 nM for ortho-substituted analog) [1] and kinases (e.g., GSK-3β, IC₅₀ = 396 nM for a related sulfonamide) [2]. These findings suggest that the target compound may serve as a versatile scaffold for medicinal chemistry optimization, particularly in programs targeting sulfatases or kinases.

Biological activity enzyme inhibition drug discovery

Orthogonal Reactivity: Sequential Functionalization Enables Complex Molecule Assembly

The presence of both a chlorosulfonyl group and an aryl iodide on the same aromatic ring allows for orthogonal functionalization: the chlorosulfonyl group can be reacted with amines to form sulfonamides under mild conditions without affecting the iodo substituent, which can subsequently undergo palladium-catalyzed cross-coupling . This sequential reactivity is a key differentiator from mono-functional analogs like methyl 3-(chlorosulfonyl)benzoate or methyl 5-iodobenzoate, which lack the capacity for two distinct diversification steps .

Orthogonal reactivity sequential synthesis molecular complexity

Optimal Use Cases for Methyl 3-(chlorosulfonyl)-5-iodobenzoate in Research and Development


Sequential Diversification in Medicinal Chemistry

The compound's orthogonal reactive sites make it ideal for constructing focused libraries where the sulfonamide linkage is formed first, followed by Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity. This sequence leverages the high-yielding chlorosulfonylation synthesis and the commercial availability of the building block . Researchers can rapidly explore structure-activity relationships (SAR) around a sulfonamide-containing core without resynthesizing the entire scaffold for each analog [1].

Synthesis of Sulfonamide-Based Kinase Inhibitors

Given the documented kinase inhibitory activity of related sulfonamide scaffolds, methyl 3-(chlorosulfonyl)-5-iodobenzoate serves as a versatile starting material for generating potential kinase inhibitors. The iodo group can be replaced with various aryl or heteroaryl moieties via cross-coupling to optimize potency and selectivity, while the sulfonamide portion can be tuned by varying the amine nucleophile . This approach has been validated in the development of sulfonamide-based inhibitors for targets like steroid sulfatase and GSK-3β [1].

Agrochemical Intermediate for Sulfonylurea Herbicides

Sulfonylureas are a major class of herbicides, and their synthesis often involves sulfonamide intermediates derived from sulfonyl chlorides. Methyl 3-(chlorosulfonyl)-5-iodobenzoate can be converted to the corresponding sulfonamide, which after further functionalization of the iodo group, can serve as a key building block for novel sulfonylurea analogs . The meta-substitution pattern may confer improved crop selectivity or environmental profile compared to existing commercial herbicides [1].

Chemical Biology Probe Development

The bifunctional nature of methyl 3-(chlorosulfonyl)-5-iodobenzoate makes it a valuable tool for synthesizing chemical probes. For instance, the iodo group can be used to install an alkyne or azide handle via Sonogashira coupling, while the chlorosulfonyl group can be reacted with an amine-containing ligand or fluorophore . This enables the creation of dual-labeled probes for target engagement studies or imaging applications [1].

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